(Benzene)chromium tricarbonyl

Catalog No.
S1503889
CAS No.
12082-08-5
M.F
C9H6CrO3
M. Wt
214.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Benzene)chromium tricarbonyl

CAS Number

12082-08-5

Product Name

(Benzene)chromium tricarbonyl

IUPAC Name

benzene;carbon monoxide;chromium

Molecular Formula

C9H6CrO3

Molecular Weight

214.14 g/mol

InChI

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;

InChI Key

WVSBQYMJNMJHIM-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]

Origin and Significance:

This yellow crystalline solid was first synthesized in 1951 by Pauson and Kealy []. It holds significant value in organometallic chemistry, serving as a prototype for numerous "arene chromium tricarbonyl" complexes (where "arene" refers to an aromatic hydrocarbon ring). These complexes have been extensively explored as reagents in organic synthesis due to their unique properties.


Molecular Structure Analysis

Key Features:

(Benzene)chromium tricarbonyl adopts a distinctive structure often referred to as "piano stool" geometry []. This arises from the following key features:

  • A central chromium (Cr) atom.
  • A flat benzene (C6H6) ring bound to the Cr atom in a η⁶ (eta-six) fashion, meaning all six carbon atoms of the benzene ring participate in bonding with Cr.
  • Three carbonyl (CO) ligands attached to the Cr atom, forming a triangular plane perpendicular to the benzene ring.

This arrangement creates a tetrahedral coordination geometry around the Cr center, resembling a piano stool with the benzene ring as the seat and the CO ligands as the legs [].

Notable Aspects:

The bonding between the Cr atom and the benzene ring is crucial. Unlike a typical covalent bond, it involves the delocalization of electrons from the benzene ring into empty orbitals on the Cr atom. This interaction weakens the π-bonds in the benzene ring, making it more susceptible to nucleophilic attack compared to uncomplexed benzene.


Chemical Reactions Analysis

Synthesis:

The traditional synthesis of (benzene)chromium tricarbonyl involves treating chromium hexacarbonyl (Cr(CO)6) with benzene under pressure and elevated temperatures [].

Cr(CO)6 + C6H6 -> Cr(C6H6)(CO)3 + 3CO (g)

Other Relevant Reactions:

Due to the activated nature of the benzene ring, (benzene)chromium tricarbonyl readily undergoes nucleophilic aromatic substitution reactions. For instance, it reacts with nucleophiles like amines or methoxide ions to form substituted benzene derivatives.

Cr(C6H6)(CO)3 + Nu- -> Cr(Nu-C6H5)(CO)3 + H+

(Nu- represents the nucleophile)

Decomposition:

At high temperatures, (benzene)chromium tricarbonyl decomposes to release Cr(CO)6 and benzene [].

Physical and Chemical Properties

  • Melting point: 153 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Soluble in common nonpolar organic solvents like dichloromethane and benzene []
  • Stability: Air-sensitive, decomposes slowly in moist air

(Benzene)chromium tricarbonyl is considered toxic and should be handled with appropriate precautions. It can irritate the skin, eyes, and respiratory system. Exposure to high levels may cause organ damage.

  • Acute toxicity: Data on oral and dermal LD50 (lethal dose 50%) is not readily available.
  • Flammability: Not readily flammable but may decompose upon heating, releasing toxic fumes including carbon monoxide.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Organic Synthesis: A Versatile Reagent

(Benzene)chromium tricarbonyl serves as a valuable reagent in organic synthesis due to the enhanced electrophilicity of its benzene ring compared to uncomplexed benzene . This increased electrophilicity allows the ring to undergo nucleophilic addition reactions, facilitating the creation of complex organic molecules.

Researchers have utilized (benzene)chromium tricarbonyl in various reactions, including:

  • Friedel-Crafts acylation: This reaction allows the introduction of an acyl group (RCO-) onto an aromatic ring.
  • Friedel-Crafts alkylation: Similar to acylation, this reaction introduces an alkyl group (R-) onto an aromatic ring.
  • Hydroformylation: This reaction adds an aldehyde group (RCHO) to an alkene, creating a valuable intermediate for further synthesis.

These reactions highlight the compound's versatility in constructing complex organic molecules, contributing to the development of new materials and pharmaceuticals.

Catalyst Design and Development

(Benzene)chromium tricarbonyl serves as a model system for studying the activation and functionalization of aromatic hydrocarbons . Researchers use it to understand the mechanisms behind these processes, which aids in the development of more efficient and selective catalysts for various organic transformations.

Studying how (benzene)chromium tricarbonyl interacts with different substrates and reagents provides valuable insights into catalyst design. This knowledge can be applied to create catalysts for various industrial processes, including:

  • Polymerization reactions: Catalysts are crucial for the production of various polymers with desired properties.
  • Fine chemical synthesis: Selective catalysts are essential for the efficient production of valuable chemicals used in various applications.

By understanding the fundamental interactions of (benzene)chromium tricarbonyl, researchers can design and develop more efficient and sustainable catalysts for various chemical transformations.

Material Science Applications

(Benzene)chromium tricarbonyl exhibits interesting photochemical and electrical properties . This makes it a potential candidate for the development of novel materials with various applications, including:

  • Organic light-emitting diodes (OLEDs): These materials are used in displays and lighting due to their efficient light emission properties.
  • Organic photovoltaics (OPVs): These materials convert light energy into electricity, holding promise for renewable energy generation.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(benzene)chromium tricarbonyl

Dates

Modify: 2023-08-15

Explore Compound Types